

Lipid 5: A Novel Bioactive Amino Lipid for Enhanced mRNA Delivery

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Compound of Interest

Compound Name: Lipid 5

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A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The advent of messenger RNA (mRNA) therapeutics has heralded a new era in medicine, with applications spanning vaccines, protein replacement therapies, and gene editing. The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the constituent lipids play a pivotal role in their efficacy. This technical guide provides an in-depth overview of **Lipid 5**, a novel, patentable amino lipid that has demonstrated significant promise in enhancing the delivery of mRNA.

Lipid 5 is a synthetic, ionizable amino lipid designed for optimal performance in LNP formulations.^{[1][2]} It is characterized by a pKa of approximately 6.5, a property that is crucial for its function in the endosomal escape of mRNA.^[2] Developed through a rational design approach, **Lipid 5** incorporates a primary ester-containing lipid tail which contributes to its increased expression and optimal tissue clearance.^{[1][3]} This whitepaper will delve into the core attributes of **Lipid 5**, including its mechanism of action, synthesis, and formulation, supported by quantitative data and detailed experimental protocols.

Core Attributes and Quantitative Data Physicochemical Properties

Property	Value	Reference
Chemical Name	heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate	[2]
CAS Number	2089251-33-0	[3][4]
pKa	~6.5	[2]

In Vivo Efficacy: Protein Expression

Studies in non-human primates have demonstrated the superior performance of **Lipid 5**-containing LNPs compared to those formulated with the widely used MC3 lipid. Following a single intravenous infusion of human erythropoietin (hEPO) mRNA, **Lipid 5** LNPs resulted in a 5-fold higher exposure to the hEPO protein.[5] A similar 5-fold increase in expression was observed with an mRNA encoding for an anti-human IgG influenza A antibody.[5]

Animal Model	mRNA Cargo	Dose	Fold Increase in Protein Expression (vs. MC3)	Reference
Non-human primate	hEPO	0.01 mg/kg	5-fold	[5]
Non-human primate	Anti-human IgG influenza A antibody	0.03 mg/kg	5-fold	[5]

Pharmacokinetics and Biodistribution

A key advantage of **Lipid 5** is its favorable pharmacokinetic profile, characterized by rapid metabolism and clearance.[1][3] The primary ester linkage in its structure is hydrolyzed as the first step in its metabolism.[1][3]

Biodistribution studies in rats using ¹⁴C-labeled **Lipid 5** revealed that the highest concentrations were initially observed in the liver and spleen.[2] However, the lipid and its

metabolites are rapidly cleared, with concentrations localizing to the urinary and digestive tracts after 10 hours and almost exclusively in the liver and intestines by 24 hours, indicative of hepatobiliary and renal clearance.[2] Complete clearance was observed within 168 hours (7 days).[2]

Time Point	Primary Location of ¹⁴ C-Lipid 5 and Metabolites	Reference
Peak (within 1 hour)	Most tissues, highest in liver and spleen	[2]
10 hours	Urinary and digestive tracts	[2]
24 hours	Liver and intestines	[2]
168 hours (7 days)	Cleared	[2]

Safety Profile

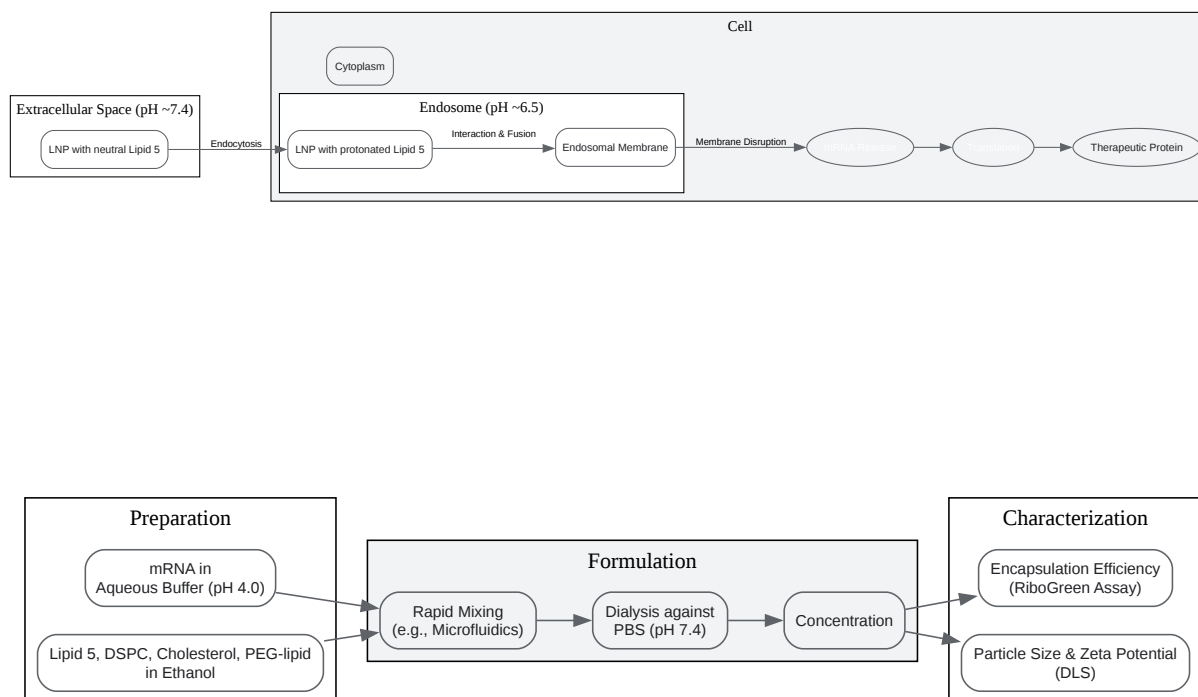
A one-month toxicology evaluation in both rats and non-human primates demonstrated no adverse events associated with **Lipid 5**-containing LNPs, highlighting its potential for safe, chronic dosing at therapeutically relevant levels.[6]

Mechanism of Action: Enhanced Endosomal Escape

The efficacy of LNP-mediated mRNA delivery is heavily dependent on the ability of the mRNA to escape from the endosome and reach the cytoplasm where it can be translated into protein. **Lipid 5** has been shown to significantly improve endosomal escape.[1]

The proposed mechanism centers on the ionizable nature of **Lipid 5**. At physiological pH (around 7.4), the amino head group of **Lipid 5** is largely neutral, allowing the LNP to circulate in the bloodstream without significant interaction with cell membranes. Upon endocytosis, the LNP is trafficked into the endosome, where the pH drops to approximately 6.5. At this lower pH, the amino head group of **Lipid 5** becomes protonated (positively charged). This charge switch is believed to trigger a conformational change in the LNP, promoting fusion with the endosomal membrane and subsequent release of the mRNA cargo into the cytoplasm.[1][7]

Mechanistic studies have demonstrated a 6-fold increase in endosomal escape efficiency for **Lipid 5** compared to MC3.[1] This enhanced fusogenicity is a key contributor to the observed increase in protein expression.[1]



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